
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane is an organotin compound with the molecular formula C40H82O8Sn2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane typically involves the reaction of dibutyltin oxide with dodecanoic acid. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene, to facilitate the esterification process. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mécanisme D'action
The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane involves its ability to interact with various molecular targets through coordination chemistry. The tin atoms in the compound can form coordination bonds with electron-rich species, facilitating catalytic processes. In biological systems, the compound’s antimicrobial activity is attributed to its ability to disrupt cellular membranes and interfere with essential enzymatic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound used as a ligand in organometallic chemistry and as a homogeneous catalyst.
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane: Another organosilicon compound with similar structural properties.
Uniqueness
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane is unique due to its specific ester functional groups and the presence of two tin atoms, which confer distinct catalytic and biological properties
Propriétés
Numéro CAS |
117421-14-4 |
|---|---|
Formule moléculaire |
C56H110O9Sn2 |
Poids moléculaire |
1164.9 g/mol |
Nom IUPAC |
[butyl-[butyl-di(dodecanoyloxy)stannyl]oxy-dodecanoyloxystannyl] dodecanoate |
InChI |
InChI=1S/4C12H24O2.2C4H9.O.2Sn/c4*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;;;/h4*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;;;/q;;;;;;;2*+2/p-4 |
Clé InChI |
HGXQGIYZJZLGDT-UHFFFAOYSA-J |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)

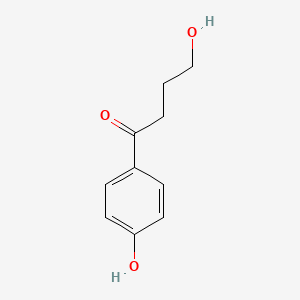

![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)
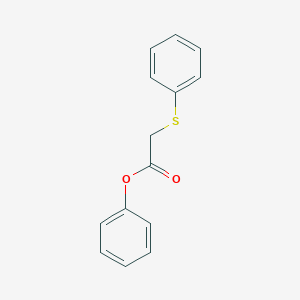
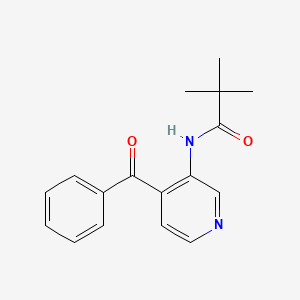
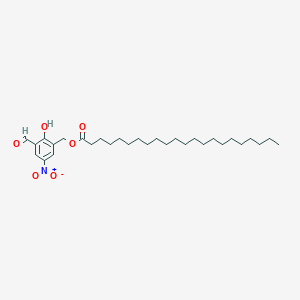
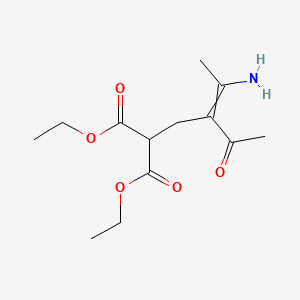

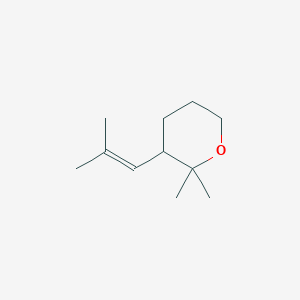

![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
